molecular formula C23H25N7 B12470186 6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12470186
M. Wt: 399.5 g/mol
InChI Key: JOVJDUGAPNDIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a molecular formula of C24H27N7. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps. One common method includes the reaction of enaminonitrile with urea in the presence of acetic acid . This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C23H25N7

Molecular Weight

399.5 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)-1-methyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C23H25N7/c1-28-22-20(16-24-28)21(25-19-10-6-3-7-11-19)26-23(27-22)30-14-12-29(13-15-30)17-18-8-4-2-5-9-18/h2-11,16H,12-15,17H2,1H3,(H,25,26,27)

InChI Key

JOVJDUGAPNDIGB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.